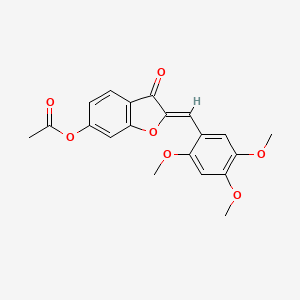![molecular formula C21H17ClFN5O2S B2823762 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 894038-12-1](/img/structure/B2823762.png)
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide” is a compound that falls under the category of heterocyclic compounds, which are known to play significant roles in modern pesticide industry . Compounds containing a pyrazole or pyrazolone nucleus have been reported to show a broad spectrum of biological activity including antimicrobial, anti-cyclooxygenase, anti-convulsant, antitubercular, antitumor, anti-inflammatory, analgesic, antidiabetic, and antipsychotic .
Synthesis Analysis
The synthesis of a series of novel 5-aryl(heteryl)idene- and 5-aminomethylidene derivatives of thiazolo[3,2-b][1,2,4]triazole-6(5 H)-one has been achieved . The synthetic pathway for 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6(5 H)-ones was confirmed using X-ray analysis .Chemical Reactions Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The structures of the derivatives were confirmed by the 1H-NMR, 13C-NMR, 2D NMR, and LC-MS . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Applications De Recherche Scientifique
Anticancer Applications
Compounds containing the 1,2,4-triazole moiety have been reported to exhibit promising anticancer activity . They have been used in drug discovery studies against cancer cells . For instance, 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents, showing promising cytotoxic activity against various human cancer cell lines .
Antimicrobial Applications
1,2,4-Triazole derivatives have been found to possess significant antimicrobial properties . They have been used in the development of new drugs for the treatment of various microbial infections.
Analgesic and Anti-inflammatory Applications
These compounds have also been reported to exhibit analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new drugs for pain management and the treatment of inflammatory conditions.
Antioxidant Applications
1,2,4-Triazole derivatives have been found to possess antioxidant properties . They can reduce or eliminate free radicals, thereby protecting cells against oxidative damage .
Antiviral Applications
These compounds have also been reported to exhibit antiviral activities . This makes them potential candidates for the development of new antiviral drugs.
Enzyme Inhibitor Applications
1,2,4-Triazole derivatives have been found to act as enzyme inhibitors . They have been used in the development of new drugs that target specific enzymes in the body.
Applications in Green Chemistry
1,2,4-Triazole systems have been synthesized using green chemistry conditions, involving ultrasound chemistry and mechanochemistry . This highlights their potential applications in the development of environmentally friendly chemical processes.
8. Applications in Drug Design and Discovery The unique structure and properties of 1,2,4-triazoles make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors , which makes them important scaffolds in drug design and discovery.
Mécanisme D'action
Target of Action
The compound, also known as “N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide”, is a derivative of the 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold . Compounds with this scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
Compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold have been found to exhibit diverse pharmacological activities . These activities are likely due to the ability of the scaffold to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold have been found to exhibit diverse pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold .
Result of Action
Compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold have been found to exhibit diverse pharmacological activities , suggesting that they may have multiple molecular and cellular effects.
Propriétés
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2S/c1-12-2-7-15(10-17(12)23)25-20(30)19(29)24-9-8-16-11-31-21-26-18(27-28(16)21)13-3-5-14(22)6-4-13/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBSNJRMYIHDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

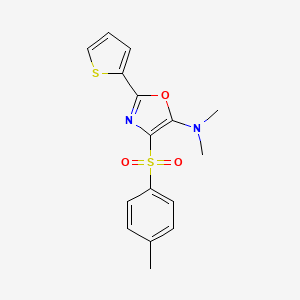
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate](/img/structure/B2823681.png)
![(E)-N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2823682.png)
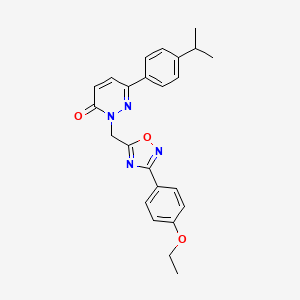
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2823684.png)

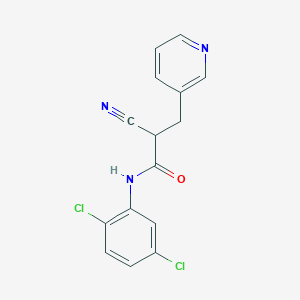
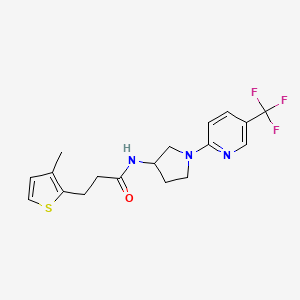
![5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2823692.png)


![N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2823697.png)
